1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of two indole moieties connected through a urea linkage. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-(2-methyl-1H-indol-1-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The urea linkage can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced urea derivatives.
Substitution: Substituted urea compounds with different functional groups.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The indole moieties can bind to proteins and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(2-(1H-indol-1-yl)ethyl)urea: Lacks the methyl group on the indole moiety.
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)propyl)urea: Contains a propyl group instead of an ethyl group.
Uniqueness
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is unique due to the presence of two indole moieties with specific substitutions, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-12-15-6-2-5-9-19(15)24(14)11-10-21-20(25)23-18-13-22-17-8-4-3-7-16(17)18/h2-9,12-13,22H,10-11H2,1H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDFICJBQSUJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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